molecular formula C18H10F3N3O B2944113 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile CAS No. 338751-76-1

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile

Cat. No. B2944113
CAS RN: 338751-76-1
M. Wt: 341.293
InChI Key: SOMRVESARDMHGT-UHFFFAOYSA-N
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Description

“6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” is a chemical compound . It is a bioactive compound that exhibits formidable potential as an active agent in the creation of pharmaceuticals addressing an array of ailments, such as cancer, inflammation, and cardiovascular disorders .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” is complex, with multiple aromatic rings and a nitrile group . The trifluoromethyl group and the phenoxy group are significant components of the molecule .

Scientific Research Applications

Herbicidal Activity

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile and its derivatives have been explored for their potential as herbicides. Xu et al. (2012) synthesized several derivatives and evaluated their herbicidal activities, finding some compounds to exhibit excellent effectiveness at low dosages. This indicates the potential of these compounds in agricultural applications (Xu et al., 2012).

Anti-bacterial and Anticonvulsant Applications

Rostamizadeh et al. (2013) and Hallot et al. (1986) explored the synthesis of pyridazine derivatives, including 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, for their antibacterial and anticonvulsant properties. These studies suggest the potential use of these compounds in medical treatments for bacterial infections and epilepsy (Rostamizadeh et al., 2013); (Hallot et al., 1986).

Material Science and Chemical Synthesis

In the field of material science, research by Zong and Thummel (2005) on Ru complexes for water oxidation and by Ma et al. (2010) on polyimides derived from pyridine-containing diamines, including derivatives of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, reveal the compound's applicability in developing new materials and chemical synthesis processes (Zong & Thummel, 2005); (Ma et al., 2010).

Corrosion Inhibition

Mashuga et al. (2017) conducted a study on the inhibitory effect of pyridazine derivatives, including 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, for the corrosion of mild steel in acidic environments. This indicates the potential of these compounds in industrial applications as corrosion inhibitors (Mashuga et al., 2017).

Future Directions

The future directions for research on “6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile are currently unknown. This compound shares structural similarities with other trifluoromethyl group-containing drugs

Mode of Action

Based on its structural similarity to other trifluoromethyl group-containing drugs , it may interact with its targets in a similar manner

Biochemical Pathways

Other trifluoromethyl group-containing drugs have been shown to affect various biochemical pathways

properties

IUPAC Name

6-phenyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-4-8-15(10-14)25-17-13(11-22)9-16(23-24-17)12-5-2-1-3-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRVESARDMHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile

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